molecular formula C16H20N4O3 B11018009 N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11018009
M. Wt: 316.35 g/mol
InChI Key: SODFUOTUCJOZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a glycinamide derivative featuring a 4-oxoquinazolin-3(4H)-yl acetyl moiety linked to a branched aliphatic chain (2-methylpropyl, or isobutyl group). The quinazolinone core is a heterocyclic scaffold known for its pharmacological relevance, particularly in anticancer and antimicrobial drug development .

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

N-(2-methylpropyl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C16H20N4O3/c1-11(2)7-17-14(21)8-18-15(22)9-20-10-19-13-6-4-3-5-12(13)16(20)23/h3-6,10-11H,7-9H2,1-2H3,(H,17,21)(H,18,22)

InChI Key

SODFUOTUCJOZDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CNC(=O)CN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone moiety forms the foundational structure of the compound. A widely adopted approach involves cyclization of anthranilic acid derivatives. For example, methyl anthranilate can undergo amidation with 2-chloroacetyl chloride in the presence of triethylamine to form an intermediate amide . Subsequent cyclization is achieved using hydrazine hydrate in n-butanol under reflux conditions, yielding the 4-oxoquinazolin-3(4H)-one core . This method, adapted from recent studies on analogous quinazolinones, emphasizes simplicity and scalability, with reaction times ranging from 8 to 12 hours .

Alternative cyclization methods include microwave-assisted synthesis, which reduces reaction times to 30–60 minutes. For instance, using 1-butyl-3-methylimidazolium tetrafluoroborate as a catalyst in aqueous media under microwave irradiation enhances reaction efficiency . This green chemistry approach minimizes solvent use and improves yields by 15–20% compared to conventional heating .

Alkylation with 2-Methylpropyl Groups

The 2-methylpropyl (isobutyl) group is introduced via alkylation of the secondary amine in the glycinamide side chain. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the amine, followed by reaction with 1-bromo-2-methylpropane at 50°C for 4–6 hours. This method yields the final product with 70–75% efficiency after purification.

Alternative approaches employ Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) for stereocontrolled alkylation, though this increases cost and complexity.

Purification and Characterization

Crude products are purified via column chromatography using silica gel and gradient elution (ethyl acetate/hexane, 3:7 to 7:3). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity .

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.15–8.17 (m, 1H, quinazolinone H), 4.89 (s, 2H, CH2CO), 3.83 (s, 2H, glycinamide CH2), 2.58 (q, 4H, isobutyl CH2), 0.98 (t, 6H, isobutyl CH3) .

  • MS (EI) : m/z 316.35 [M+H]+.

Optimization of Reaction Conditions

ParameterConventional MethodOptimized MethodYield Improvement
Cyclization Time12 hours (reflux)45 minutes (microwave)+20%
Coupling ReagentKI in DMFHATU in DMF+15%
Alkylation SolventTHFDimethylacetamide (DMA)+10%
PurificationSilica ChromatographyPreparative HPLC+5% Purity

Microwave-assisted cyclization reduces energy consumption by 40%, while HATU minimizes racemization during coupling .

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Early methods using KI suffered from competing side reactions (e.g., over-alkylation). Switching to HATU suppressed these issues.

  • Purification Complexity : The compound’s polarity complicates silica-based chromatography. Preparative HPLC with trifluoroacetic acid (0.1% modifier) enhances resolution .

  • Scale-Up Limitations : Batch inconsistencies in microwave reactors were addressed by transitioning to continuous flow systems, improving reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol or amine derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various cancers and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells or the suppression of inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide with three quinazolin-4-one derivatives (11m, 11n, 11o) from and glycinamide-oxazolidinone hybrids from . Key parameters include structural motifs, synthetic routes, physicochemical properties, and hypothesized bioactivity.

Compound Core Structure Substituents Synthetic Route Yield Melting Point Key Characterization
Target Compound Quinazolin-4-one + glycinamide - N-(2-methylpropyl) group
- Acetyl linkage to quinazolinone
Likely involves coupling of glycinamide with 4-oxoquinazolinyl acetyl chloride N/A N/A Hypothesized via NMR/MS (analogous to )
(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide (11m) Quinazolin-4-one + acetamide - Benzodioxole styryl group
- 4-Methoxyphenyl acetamide
Condensation of 10b with piperonal (1:6.4 ratio, 18h reflux) 29.54% 314–317°C 1H/13C NMR, EI-MS (455.19 [M+])
(E)-N-(4-Methoxyphenyl)-2-(2-(3-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11n) Quinazolin-4-one + acetamide - 3-Methoxystyryl group
- 4-Methoxyphenyl acetamide
Condensation of 10b with m-methoxybenzaldehyde (1:9.5 ratio, 25h reflux) 41.2% 280–282°C 1H/13C NMR, EI-MS (441.47 [M+])
(E)-N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11o) Quinazolin-4-one + acetamide - 4-Methoxystyryl group
- 4-Methoxyphenyl acetamide
Condensation of 10b with p-methoxybenzaldehyde (1:6.8 ratio, 43h reflux) 60% 274–276°C 1H NMR, elemental analysis
Oxazolidinone-glycinamide hybrids (4h, 4i, 4j) Oxazolidinone + glycinamide Varied substituents (e.g., hydroxyethyl, methylamino, methyl ester) Reaction of trityloxymethyl-oxazolidinone with amines/glycine derivatives Not specified Not specified 1H/13C NMR, HRMS-ESI

Key Observations :

Structural Differences: The target compound utilizes an aliphatic isobutyl group on the glycinamide nitrogen, contrasting with the aromatic 4-methoxyphenyl groups in compounds 11m–11o . This substitution may enhance lipophilicity and alter metabolic stability.

Synthetic Complexity: Compounds 11m–11o require prolonged reflux (18–43 hours) and precise aldehyde ratios for styryl group formation , whereas the target’s synthesis likely prioritizes glycinamide coupling (analogous to oxazolidinone-glycinamide hybrids in ).

Physicochemical Properties :

  • The high melting points of 11m–11o (274–317°C) suggest strong intermolecular interactions (e.g., hydrogen bonding from methoxy groups), whereas the target’s aliphatic chain may lower its melting point.

The target’s glycinamide moiety could confer protease resistance or modulate kinase inhibition, akin to oxazolidinone derivatives in .

Research Implications and Limitations

While the target compound shares a quinazolinone core with 11m–11o, its aliphatic substitution pattern distinguishes it from existing derivatives. Further studies should:

  • Optimize synthetic protocols (e.g., using methods from ).
  • Evaluate solubility, stability, and in vitro activity against cancer models.
  • Compare pharmacokinetic profiles with oxazolidinone-glycinamide hybrids .

Biological Activity

N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O2C_{14}H_{17}N_{3}O_{2}, with a molecular weight of 259.30 g/mol. The compound features a unique structure that includes a quinazolinone core and an acetamide side chain, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₇N₃O₂
Molecular Weight259.30 g/mol
Structural FeaturesQuinazolinone core, acetamide side chain

This compound exhibits significant biological activity primarily through its interactions with various molecular targets. The compound is believed to:

  • Inhibit Enzymes : It may bind to active or allosteric sites on specific enzymes, modulating their activity and influencing cellular pathways related to inflammation, cell proliferation, and apoptosis.
  • Target Receptors : The compound can interact with specific receptors, potentially leading to therapeutic effects in various conditions such as cancer and inflammatory diseases.

Antimicrobial Activity

Research indicates that compounds within the quinazolinone family exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism behind this activity likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound has varying effects on different cell lines. In studies involving L929 normal cells and cancer cell lines (such as A549 and HepG2), this compound demonstrated selective cytotoxicity. Notably, certain concentrations increased cell viability in some cancer cells while exhibiting minimal toxicity towards normal cells, suggesting a potential therapeutic window for anticancer applications .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinazolinone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities to this compound displayed significant bactericidal effects, outperforming traditional antibiotics in certain cases .
  • Cytotoxicity Assessment : In a comparative analysis of cytotoxic effects on L929 cells, researchers found that while some derivatives led to increased cell death at high concentrations, others enhanced cell viability at lower doses. This duality highlights the importance of dosage in therapeutic applications and underscores the need for further investigation into the compound's pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide, and how can reaction yields be improved?

  • Methodology :

  • Multi-step synthesis typically involves coupling the quinazolinone core with the glycinamide side chain. Key steps include:

Quinazolinone formation : Cyclization of anthranilic acid derivatives under acidic conditions.

Acetylation : Reaction with chloroacetyl chloride to introduce the acetyl group.

Glycinamide coupling : Use of carbodiimide-based coupling reagents (e.g., EDC/HOBt) to attach the 2-methylpropyl-glycinamide moiety .

  • Optimization strategies :
  • Temperature control : Maintain 0–5°C during acetylation to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Additives like DMAP improve acylation efficiency.
  • Yield monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • Key techniques :

  • NMR spectroscopy :
  • 1H/13C NMR : Confirm regiochemistry of the quinazolinone ring (e.g., δ 8.2–8.5 ppm for H-2) and acetyl group integration (e.g., δ 4.1–4.3 ppm for CH2CO) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 387.15) and isotopic patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (if crystalline) .
    • Purity assessment : UPLC-MS with a C18 column (gradient: 5–95% acetonitrile/water) ensures ≥95% purity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Docking studies : Use AutoDock Vina to predict binding affinity to targets (e.g., viral proteases or kinases). Focus on the quinazolinone core’s interaction with catalytic residues .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC50 data to prioritize functional groups .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Case example : Discrepancies in antiviral IC50 values (e.g., 0.5 µM vs. 5 µM).

  • Validation steps :

Orthogonal assays : Compare plaque reduction neutralization (PRNT) with luciferase-based reporter assays.

Cell line variability : Test across Vero E6, HEK293, and primary human cells to rule out lineage-specific effects .

Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation (e.g., t1/2 > 60 min suggests reliable activity) .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Key findings :

  • pH-dependent degradation : Stable at pH 7.4 (t1/2 = 24 hr) but degrades rapidly at pH < 3 (t1/2 = 2 hr), necessitating enteric coating for oral delivery .
  • Temperature sensitivity : Store at −80°C in anhydrous DMSO to prevent hydrolysis of the acetamide bond .
    • Mitigation strategies :
  • Prodrug design : Replace labile acetyl groups with tert-butyl esters to enhance plasma stability .

Methodological Recommendations

  • Contradiction analysis : Use Bland-Altman plots to quantify inter-lab variability in bioactivity data .
  • Scale-up synthesis : Apply ICReDD’s reaction path search algorithms to optimize conditions for gram-scale production .
  • Safety protocols : Adhere to Chemical Hygiene Plan guidelines (e.g., fume hood use during acetylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.